molecular formula C8H13Cl2N3S B3087673 2-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride CAS No. 1177280-81-7

2-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride

Cat. No.: B3087673
CAS No.: 1177280-81-7
M. Wt: 254.18 g/mol
InChI Key: ALMFCTCNGBPTAD-UHFFFAOYSA-N
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Description

“2-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride” is a chemical compound with the molecular formula C8H13Cl2N3S . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string NCC1=CN2C(SC=C2C)=N1.Cl and the InChI string 1S/C7H9N3S.ClH/c1-5-4-11-7-9-6(2-8)3-10(5)7;/h3-4H,2,8H2,1H3;1H .

Scientific Research Applications

Synthesis and Chemical Characterization

"2-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride" and its derivatives are of significant interest in synthetic chemistry due to their complex heterocyclic structure, facilitating a variety of reactions and potential applications in medicinal chemistry. The synthesis of related compounds, such as N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, is achieved via the Hantzsch thiazole reaction, indicating the adaptability of the core structure for further chemical modifications (Kamila et al., 2012). The methodology involves microwave-assisted synthesis, showcasing the efficiency of modern techniques in producing such complex molecules.

Role in Drug Metabolism and Pharmacokinetics

Investigations into the metabolic pathways of related compounds, such as PF-5190457, a ghrelin receptor inverse agonist, shed light on the importance of understanding the biotransformation processes of these molecules. The study highlights the role of molybdenum-containing enzymes, specifically aldehyde oxidase, in the metabolism of such drugs, underscoring the intricate interactions between drug molecules and biological systems (Adusumalli et al., 2019).

Safety and Hazards

This compound is classified as Acute Tox. 1 Dermal - Eye Irrit. 2 . It is also classified as Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Properties

IUPAC Name

2-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S.2ClH/c1-6-5-12-8-10-7(2-3-9)4-11(6)8;;/h4-5H,2-3,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMFCTCNGBPTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride
Reactant of Route 3
2-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride
Reactant of Route 4
2-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride
Reactant of Route 5
2-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride
Reactant of Route 6
2-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride

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